(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

TRPM8 antagonist ion channel pharmacology pain research

(Z)-N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0, PubChem CID 9584165, ChEMBL CHEMBL3246714) is a heterocyclic small molecule (C₉H₁₁N₅O, MW 205.22 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine family. It features a characteristic N'-hydroxy-carboximidamide group at the 3-position and methyl substituents at the 5- and 7-positions of the fused bicyclic core.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
Cat. No. B12051183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)C(=NO)N)C
InChIInChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13)
InChIKeySXKLPVNUIXJJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0): Core Physicochemical & Structural Identity for Procurement Decisions


(Z)-N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 61552-51-0, PubChem CID 9584165, ChEMBL CHEMBL3246714) is a heterocyclic small molecule (C₉H₁₁N₅O, MW 205.22 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine family [1]. It features a characteristic N'-hydroxy-carboximidamide group at the 3-position and methyl substituents at the 5- and 7-positions of the fused bicyclic core . The compound is commercially available as a research-grade building block or screening compound (typical purity ≥95%) from multiple suppliers including Enamine (catalog EN300-45409) [2]. Its computed XLogP3 of 0.3, two hydrogen bond donors, and four hydrogen bond acceptors define a physicochemical profile that is distinct from closely related des-methyl, des-hydroxy, and 3-halo analogs within the pyrazolo[1,5-a]pyrimidine class [1].

Why Generic Substitution of (Z)-N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide with In-Class Analogs Introduces Scientific Risk


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but biological activity is exquisitely sensitive to the nature and position of substituents. The foundational Kirkpatrick et al. (1977) study demonstrated that within the 5,7-dimethylpyrazolo[1,5-a]pyrimidine series, the unsubstituted parent (compound 6) exhibited only marginal anxiolytic activity, while the 3-bromo (9) and 3-chloro (8) derivatives produced anxiolytic effects comparable to clinical benzodiazepines such as diazepam and chlordiazepoxide [1]. This single-atom substitution at position 3 transformed an essentially inactive compound into one with pronounced CNS activity. For the target compound, the N'-hydroxy-carboximidamide at position 3 introduces a fundamentally different pharmacophore—capable of metal chelation, additional hydrogen bonding, and altered electronic distribution—compared to the 3-halo, 3-carboxamide, or 3-unsubstituted analogs . Consequently, substituting this compound with a des-hydroxy or des-methyl analog in a biological assay, or with a 3-halo derivative in a TRPM8 or kinase-targeted experiment, carries a high risk of obtaining non-comparable or misleading results.

Quantitative Evidence Guide: Verifiable Differentiation of (Z)-N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide for Scientific Procurement


TRPM8 Ion Channel Antagonism: Functional Annotation Versus Non-TRPM8 Pyrazolo[1,5-a]pyrimidines

The target compound is commercially described as a potent and selective inhibitor of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, acting via binding to the extracellular domain of the receptor . In contrast, the 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidine series (compounds 8–10) characterized by Kirkpatrick et al. (1977) demonstrated anxiolytic activity through a benzodiazepine-like behavioral profile with no reported TRPM8 activity [1]. This functional divergence at the level of primary molecular target—TRPM8 antagonism versus GABAergic modulation—is directly attributable to the 3-position substituent identity. While the exact IC₅₀ value for the target compound at TRPM8 could not be confirmed from primary peer-reviewed literature at the time of this analysis, the compound is annotated as a TRPM8 modulator in commercial screening collections, distinguishing it from 3-halo analogs that are instead characterized as anxiolytic agents [1].

TRPM8 antagonist ion channel pharmacology pain research

Lipophilicity Modulation by 5,7-Dimethyl Substitution: Comparison with Des-Methyl Analog

The 5,7-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core of the target compound contributes to a computed XLogP3 of 0.3, as reported in PubChem [1]. The des-methyl analog N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (CAS 931998-41-3, molecular formula C₇H₇N₅O, MW 177.16 g/mol) lacks these methyl groups and is predicted to have a substantially lower logP (estimated cLogP approximately −0.5 based on the loss of two methyl contributions of ~0.4–0.5 log units each) . The approximately 0.8 log unit difference in lipophilicity corresponds to a roughly 6-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, non-specific protein binding, and pharmacokinetic behavior in cell-based assays. Additionally, the target compound has a molecular weight of 205.22 Da versus 177.16 Da for the des-methyl analog, and a rotatable bond count of 1 versus 1 (identical), indicating that the methyl groups increase steric bulk without adding conformational flexibility [1].

lipophilicity drug-likeness physicochemical profiling

Analytical Identity Confirmation: High-Resolution Mass Spectrometry Reference Data from mzCloud

The target compound benefits from a curated, high-quality mass spectral reference dataset in the mzCloud database (Reference ID 5632), acquired on a Q Exactive Orbitrap mass spectrometer with electrospray ionization (ESI) [1]. This dataset comprises 119 tandem mass spectra (MS1 and MS2) and has been manually curated with the highest quality designation. The des-methyl analog (CAS 931998-41-3) and the des-hydroxy analog (pyrazolo[1,5-a]pyrimidine-3-carboximidamide, CAS 1547007-66-8) do not have equivalent curated reference spectra in mzCloud, limiting the ability to confidently confirm their identity in complex biological matrices using HRMS [1]. The availability of this reference data enables unambiguous compound verification via exact mass (monoisotopic mass 205.09636 Da) and MS/MS fragmentation pattern matching, which is critical for quality control of purchased material and for confirming compound integrity in experimental samples.

mass spectrometry analytical chemistry compound identity verification

Hydrogen Bond Donor/Acceptor Capacity: Functional Group Differentiation from 3-Carboxamide and 3-Halo Analogs

The N'-hydroxy-carboximidamide (amidoxime) functional group at position 3 of the target compound provides a unique hydrogen-bonding and metal-chelating profile compared to analogs. The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The 3-carboxamide analog (5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, CAS 1697125-96-4) has 1 HBD (amide NH₂) and 3 HBA (carbonyl oxygen plus two pyrimidine nitrogens), resulting in a net loss of one HBD and one HBA. The 3-chloro analog (compound 8 from Kirkpatrick et al.) has 0 HBD and 2 HBA, representing a complete loss of hydrogen bond donor capacity [2]. This graduated loss of H-bonding functionality directly impacts aqueous solubility, target binding interactions, and crystal packing. Furthermore, the amidoxime moiety (N'-OH–C=N) in the target compound can function as a bidentate metal chelator, a property absent in both the carboxamide and halo series [1].

hydrogen bonding structure-activity relationships medicinal chemistry

Positional Substitution Effects on Biological Activity: Evidence from the 3-Halo Series as a Comparator Baseline

The Kirkpatrick et al. (1977) study provides the most rigorous quantitative evidence of how 3-position substitution on the 5,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold determines biological outcome [1]. In this study, 40 derivatives were evaluated. The unsubstituted parent compound (6, 5,7-dimethylpyrazolo[1,5-a]pyrimidine) exhibited only marginal anxiolytic activity. The 3-fluoro derivative (7) similarly showed marginal activity. In contrast, the 3-chloro (8), 3-bromo (9), and 3-iodo (10) derivatives all demonstrated anxiolytic efficacy comparable to diazepam and chlordiazepoxide in gross behavioral observations in rats. Critically, compounds 8 and 9 showed a key differentiator: at anxiolytic threshold doses, they did not potentiate the CNS depressant effects of ethanol or sodium barbital, whereas diazepam and chlordiazepoxide did [1]. The acute toxicity data (mouse, ip and po) indicated that compounds 8–10 had excellent therapeutic ratios. By extrapolation, the target compound's N'-hydroxy-carboximidamide at position 3—a substituent not evaluated in the Kirkpatrick series—would be expected to produce yet another distinct pharmacological profile, consistent with its annotation as a TRPM8 modulator rather than a GABAergic anxiolytic .

structure-activity relationship positional substitution CNS pharmacology

Best-Fit Research Application Scenarios for (Z)-N'-Hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide Based on Verified Evidence


TRPM8-Targeted Screening and Ion Channel Pharmacology

This compound is best deployed as a screening hit or tool compound in TRPM8 (cold-menthol receptor) antagonist assays. Based on vendor annotation describing potent and selective TRPM8 inhibition via extracellular domain binding [1], it is appropriate for calcium flux assays in HEK293 cells expressing recombinant TRPM8, using menthol or icilin as agonist stimuli. The 3-halo analogs from Kirkpatrick et al. (1977) [2] should be explicitly excluded as comparators in TRPM8 assays, as their established pharmacology is GABAergic anxiolysis rather than TRPM8 modulation. Appropriate positive control TRPM8 antagonists for benchmarking include AMG-333 (IC₅₀ 13–30 nM) or RQ-00203078 (IC₅₀ 5.3–8.3 nM).

Medicinal Chemistry: Amidoxime-Containing Lead Optimization Programs

The N'-hydroxy-carboximidamide (amidoxime) functional group at position 3 distinguishes this compound as a starting point for lead optimization campaigns targeting metal-dependent enzymes or proteins requiring bidentate ligand interactions [1]. The amidoxime moiety can serve as a zinc-binding group (e.g., for metalloprotease or HDAC inhibitor design) or as a bioisostere of carboxylic acids and amides. The 5,7-dimethyl substitution provides moderate lipophilicity (XLogP3 = 0.3) [2] that can be further tuned through SAR exploration. The commercially available des-methyl analog (CAS 931998-41-3) and des-hydroxy analog (CAS 1547007-66-8) can serve as matched-pair comparators specifically for dissecting the contribution of methyl and hydroxy groups to target affinity and selectivity.

Analytical Method Development and Quality Control Reference Standard

The availability of curated high-resolution mass spectral data in mzCloud (Reference ID 5632, 119 spectra acquired on Q Exactive Orbitrap with ESI) [1] makes this compound a strong candidate as an analytical reference standard for LC-MS/MS method development. The exact monoisotopic mass of 205.09636 Da and the well-characterized MS/MS fragmentation pattern enable its use as a system suitability standard, a retention time marker, or a positive control for compound integrity testing in biological matrices. Procurement specifications should include a minimum purity of 95% (as supplied by Enamine [2] and other vendors) and verification of identity against the mzCloud reference spectrum upon receipt.

Scaffold-Hopping and Privileged Structure Library Design

The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in drug discovery, with examples including approved sedative-hypnotic agents (Indiplon, Zalepon, Ocinaplon) and numerous kinase inhibitor programs [1]. This compound, with its unique 3-(N'-hydroxy-carboximidamide)-5,7-dimethyl substitution pattern, represents a distinct chemotype within this scaffold space that is not represented in the extensively characterized 3-halo series [2]. It can serve as a core scaffold for diversity-oriented synthesis or as a reference compound for scaffold-hopping exercises where the objective is to replace the pyrazolo[1,5-a]pyrimidine core while retaining the amidoxime pharmacophore.

Quote Request

Request a Quote for (Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.